

# 4-(4-Cyanophenoxy)benzoic acid chemical structure and properties

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## Compound of Interest

Compound Name: 4-(4-Cyanophenoxy)benzoic acid

Cat. No.: B1271716

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## An In-depth Technical Guide to 4-(4-Cyanophenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-(4-Cyanophenoxy)benzoic acid** is an aromatic ether and a derivative of both benzoic acid and benzonitrile. Its rigid structure, conferred by the interconnected phenyl rings, and the presence of polar functional groups—a carboxylic acid and a nitrile—make it a compound of interest in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, properties, and a detailed synthesis protocol.

### Chemical Structure and Properties

The chemical structure of **4-(4-cyanophenoxy)benzoic acid** consists of a benzoic acid moiety linked to a 4-cyanophenol group through an ether linkage.

### Identifiers and Molecular Formula

Property	Value
IUPAC Name	4-(4-cyanophenoxy)benzoic acid[1]
CAS Number	50793-29-8[1]
Molecular Formula	C <sub>14</sub> H <sub>9</sub> NO <sub>3</sub> [2]
Canonical SMILES	<chem>C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C(=O)O</chem> [1]
InChI	InChI=1S/C14H9NO3/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-8H,(H,16,17)[2]
InChIKey	JBBCZYHRHADVJB-UHFFFAOYSA-N[2]

## Physicochemical Properties

A summary of the key physicochemical properties of **4-(4-cyanophenoxy)benzoic acid** is presented below. It is important to note that while experimental data for some properties are available, others are computationally predicted.

Property	Value	Source
Molecular Weight	239.23 g/mol [2]	PubChem[1]
XLogP3-AA (Computed)	3.1	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Exact Mass	239.058243149 g/mol	PubChem[1]
Topological Polar Surface Area	77.3 Å <sup>2</sup>	PubChem[1]
Heavy Atom Count	18	PubChem[1]

Note: Experimental values for properties such as melting point, boiling point, solubility, and pKa are not readily available in the searched literature. The data for the related compound, 4-cyanobenzoic acid, are often mistakenly reported for **4-(4-cyanophenoxy)benzoic acid**. For reference, 4-cyanobenzoic acid has a melting point of approximately 220-222 °C and a pKa of 3.55 at 25°C.

## Synthesis of 4-(4-Cyanophenoxy)benzoic Acid

The synthesis of **4-(4-cyanophenoxy)benzoic acid** can be achieved via a nucleophilic aromatic substitution reaction (Williamson ether synthesis). The following is a representative experimental protocol.

### Experimental Protocol: Williamson Ether Synthesis

Materials:

- 4-Hydroxybenzonitrile
- Methyl 4-fluorobenzoate
- Potassium carbonate ( $K_2CO_3$ )
- Dimethylformamide (DMF)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Water ( $H_2O$ )
- Ethanol (EtOH)

Procedure:

#### Step 1: Ether Formation

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzonitrile (1.0 eq) and methyl 4-fluorobenzoate (1.0 eq) in dimethylformamide

(DMF).

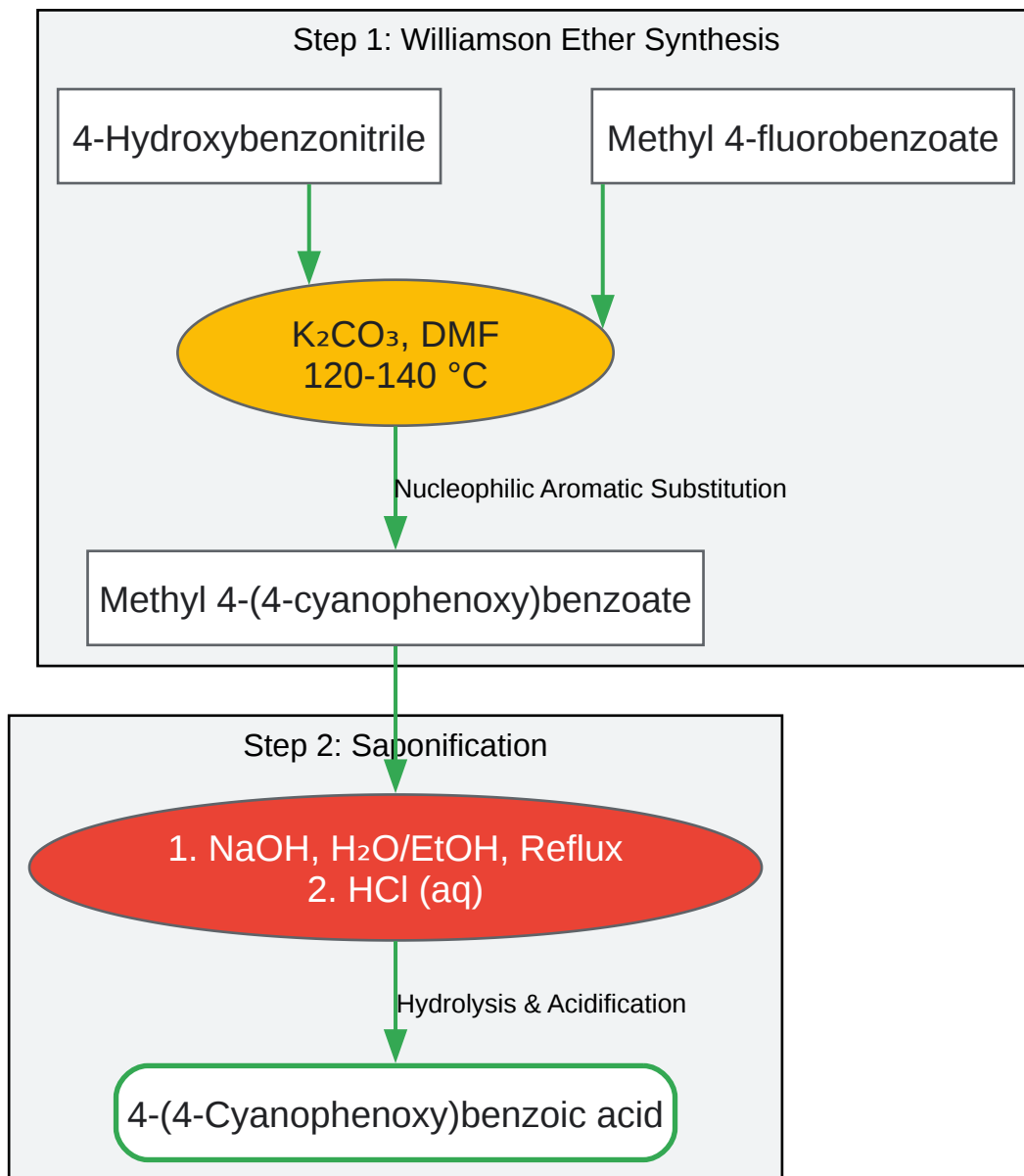
- Add anhydrous potassium carbonate (1.5 eq) to the mixture.
- Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
- Collect the resulting precipitate by vacuum filtration and wash with water.
- The crude product, methyl 4-(4-cyanophenoxy)benzoate, can be purified by recrystallization from ethanol.

#### Step 2: Saponification

- Suspend the purified methyl 4-(4-cyanophenoxy)benzoate in a mixture of ethanol and water.
- Add an excess of sodium hydroxide (2.0-3.0 eq) to the suspension.
- Heat the mixture to reflux and stir until the ester is completely hydrolyzed (monitor by TLC).
- After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
- Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with concentrated hydrochloric acid.
- Collect the white precipitate of **4-(4-cyanophenoxy)benzoic acid** by vacuum filtration.
- Wash the solid with cold water to remove any inorganic impurities.
- Dry the final product in a vacuum oven.

## Synthesis Workflow Diagram

## Synthesis of 4-(4-Cyanophenoxy)benzoic Acid



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## References

- 1. [rsc.org](#) [[rsc.org](#)]
- 2. [rsc.org](#) [[rsc.org](#)]
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